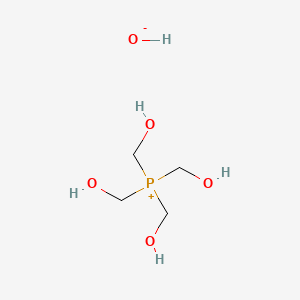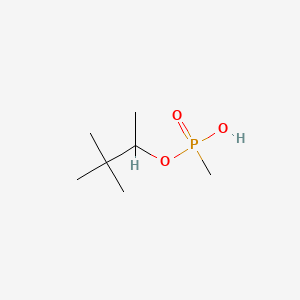
Secalonic acid F
Overview
Description
Secalonic acid F (SAF) is a natural mycotoxin isolated from a novel fungal strain . It is a dimeric tetrahydroxanthenone skeleton and has been found to display a wide range of anticancer properties .
Synthesis Analysis
SAF is isolated from a fungal strain identified as Aspergillus aculeatus . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of SAF is C32H30O14 . It has an average mass of 638.572 Da and a monoisotopic mass of 638.163574 Da . It has 6 defined stereocentres .Scientific Research Applications
Allelopathic Effects on Higher Plants : Secalonic acid F, produced by Aspergillus japonicus, has been shown to inhibit seedling growth in various plants, including sorghum, hairy beggarticks, and barnyardgrass. It affects plant physiology by reducing activities of enzymes like superoxide dismutase and peroxidase, disrupting photosynthesis, and damaging cell ultrastructures like chloroplasts, mitochondria, and nuclei (Zeng et al., 2001).
Cancer Research : A derivative of this compound, isolated from Aspergillus aculeatus, has demonstrated strong cytotoxic activity against triple negative breast cancer cells. It induces apoptosis, damages mitochondria, and disrupts microtubules in cancer cells (Farooq et al., 2020).
Effect on Leukemia and Multiple Myeloma Cells : Another study found that this compound exhibits cytotoxicity against leukemia and multiple myeloma cells. It induced cell cycle arrest and apoptosis in these cells, and transcriptomic profiling suggested involvement in various cellular processes, including cell differentiation and migration (Özenver et al., 2020).
Studying Resistance in Plants : Research has also been conducted using Arabidopsis thaliana mutants to study resistance against the allelochemical effects of this compound. This helps understand the mechanism of allelopathy and could aid in developing resistant crop varieties (Luo Shi-ming, 2011).
Investigating Protein Kinase Inhibition : Secalonic acid D, a related compound, is known to inhibit protein kinases like protein kinase C and cyclic AMP-dependent protein kinase, which are crucial in cellular signaling pathways (Wang & Polya, 1996).
Mechanism of Action
SAF has been found to repress the progression of hepatocellular carcinoma (HCC) by targeting MARCH1, which regulates the PI3K/AKT/β-catenin and antiapoptotic Mcl-1/Bcl-2 signaling cascades . It reduces the proliferation and colony formation of HCC cell lines, promotes cell apoptosis, and inhibits the cell cycle in a dose-dependent manner . In addition, it significantly suppresses the migration and invasion of HCC cells .
properties
IUPAC Name |
methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJAYYORNVZNI-XIBZLVKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60687-07-2 | |
| Record name | Secalonic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SECALONIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action is still under investigation, research suggests that SAF interacts with multiple cellular targets, leading to a range of downstream effects. One prominent effect is the disruption of the microtubule network [, ]. This disruption can interfere with crucial cellular processes like cell division, ultimately leading to cell death. Furthermore, SAF has been observed to induce apoptosis, a form of programmed cell death, through both caspase-dependent and potentially caspase-independent pathways [, , ]. Additionally, SAF appears to impact DNA damage response (DDR) and repair mechanisms, possibly by influencing the phosphorylation status of key DDR factors like pCHK1, pKAP1, pP53, and pRPA32 []. These effects collectively contribute to the observed cytotoxic activity of SAF.
ANone: SAF is a dimeric mycotoxin belonging to the ergochrome family.
A: In vitro studies have demonstrated that SAF exhibits potent cytotoxic activity against various cancer cell lines, including leukemia, multiple myeloma, and hepatocellular carcinoma (HCC) cells [, ]. Specifically, SAF has been shown to effectively inhibit the proliferation, colony formation, migration, and invasion of HCC cell lines (HepG2 and Hep3B) []. Moreover, SAF induces apoptosis in these cells in a dose-dependent manner [, ].
A: While extensive SAR studies on SAF are limited, research on related secalonic acid isomers provides insights. Studies comparing different isomers, including secalonic acids A, B, D, E, F, and G, against leukemia L1210 cells revealed a structure-activity relationship regarding their cytostatic activity []. Notably, secalonic acids A and D exhibited stronger activity than other isomers, suggesting the importance of specific structural features for optimal activity. Additionally, chemically rearranged dimers of secalonic acid A demonstrated varying activities depending on the dimerization position, highlighting the influence of subtle structural modifications on potency [].
A: The stability of SAF under various conditions is crucial for its potential therapeutic applications. While specific data on SAF's stability is limited within the provided research, a study focusing on its pharmacokinetic properties employed a validated UPLC-MS/MS method for SAF quantification in rat plasma []. This method demonstrated acceptable stability of the analyte under different storage conditions. While the research doesn't delve into specific formulation strategies for SAF, it's a crucial aspect to consider for future development. Potential strategies might include encapsulation techniques, use of excipients, or chemical modifications to improve stability, solubility, and bioavailability.
A: Various analytical techniques have been employed to characterize and quantify SAF. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and reliable method for SAF determination in biological samples, such as rat plasma []. This technique enables accurate quantification of SAF, facilitating pharmacokinetic studies and investigation of its metabolic fate.
A: While specific information on SAF resistance is limited within the provided research, one study screened Arabidopsis thaliana mutants for resistance against SAF []. This research aimed to identify potential genetic factors involved in SAF's mechanism of action and explore potential resistance mechanisms. While the study primarily focused on identifying resistant mutants, it provides a foundation for future investigations into resistance mechanisms and potential cross-resistance with other compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







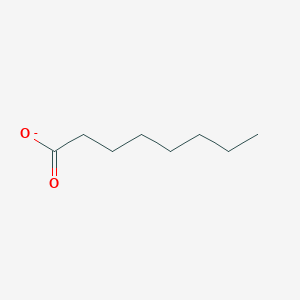
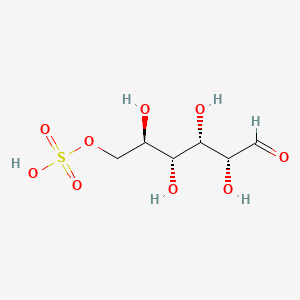
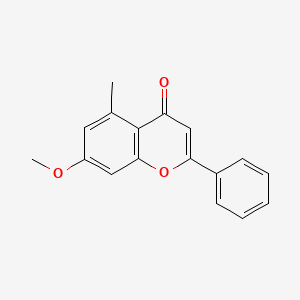
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)


